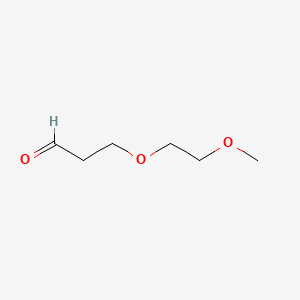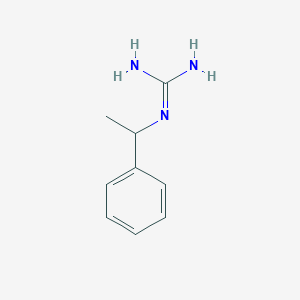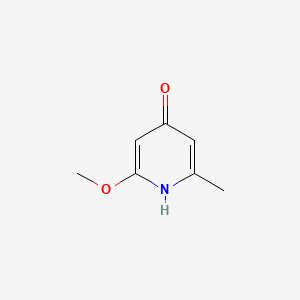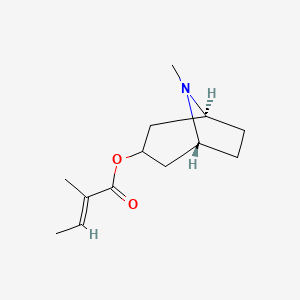
Tigloidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tigloidine is a tropane alkaloid that naturally occurs as a minor constituent of a number of solanaceous plants, including Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . It was formerly marketed as an antiparkinsonian drug under the trade name Tropigline .
Synthesis Analysis
The synthesis of this compound involves a conserved biosynthetic pathway to produce medicinal tropane alkaloids (mTAs) such as hyoscyamine and scopolamine . This pathway is employed by species like Atropa belladonna and Datura stramonium, which are distantly related within the nightshade family . A conserved gene cluster combined with gene duplication underlies the wide distribution of tropane alkaloids in this family .Molecular Structure Analysis
This compound has a molecular formula of C13H21NO2 . Its IUPAC name is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate . The molecular weight of this compound is 223.311 Da .Chemical Reactions Analysis
The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . Two cytochrome P450s catalyze N-demethylation and ring-hydroxylation reactions within the early steps in the biosynthesis of diverse N-demethylated modified tropane alkaloids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.31 g/mol . It has a computed XLogP3-AA of 2.5, indicating its lipophilicity . It has a topological polar surface area of 29.5 Ų .作用機序
Tropigline, also known as Tigloidin or Tigloidine, is a tropane alkaloid . This article will explore the mechanism of action of Tropigline, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tropigline’s primary target is a BAHD acyltransferase from Atropa belladonna, known as 3β-tigloyloxytropane synthase (TS) . TS is localized to mitochondria, unlike other cytosolic-localized BAHD acyl-transferases .
Mode of Action
The TS enzyme catalyzes the reaction between 3-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane . This is a key intermediate in calystegine biosynthesis . The catalytic mechanism of TS is revealed through molecular docking and site-directed mutagenesis .
Biochemical Pathways
Tropigline affects the biochemical pathway of tropane alkaloid biosynthesis . Tropane alkaloids are secondary metabolites characterized by an 8-azabicyclo[3.2.1] octane core . Tropigline, as a tropane alkaloid, plays a role in this pathway, particularly in the esterification of 3α-and 3-tropanol .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of a drug
Result of Action
The result of Tropigline’s action is the synthesis of 3β-tigloyloxytropane . This compound is a potential drug for treating neurodegenerative diseases
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
将来の方向性
The discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids provides a genomic basis for evolutionary insights into the biosynthesis of tropane alkaloids in the Solanaceae . This could be useful for biotechnological production of medicinal tropane alkaloids via synthetic biology approaches .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tigloidine involves the condensation of two molecules of 2,4-dihydroxybenzaldehyde with one molecule of 1,2-diaminobenzene followed by cyclization and reduction.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "1,2-diaminobenzene", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 1,2-diaminobenzene (2.0 eq) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add sodium borohydride (2.0 eq) slowly. Stir the mixture at room temperature for 24 hours.", "Step 5: Add water to the reaction mixture and adjust the pH to 7-8 with sodium hydroxide. Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid, which is Tigloidine." ] } | |
CAS番号 |
533-08-4 |
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+ |
InChIキー |
UVHGSMZRSVGWDJ-RUDMXATFSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |
SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
正規SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tigloidine and what is its historical context in medical research?
A1: this compound (also known as tigloyltropeine) is a naturally occurring tropane alkaloid found in plants of the Datura genus . It has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease and spasticity .
Q2: How does this compound exert its effects on the central nervous system?
A2: While the precise mechanism of action of this compound remains incompletely understood, research suggests it may interact with cholinergic systems in the brain, potentially exhibiting anticholinergic properties . This potential anticholinergic activity is thought to contribute to its effects on muscle rigidity and spasticity.
Q3: What is the structural characterization of this compound?
A3: this compound's molecular formula is C15H21NO3, and its molecular weight is 263.3 g/mol. Detailed spectroscopic data, including NMR and IR spectra, are needed to fully characterize its structure.
Q4: What are the known sources of this compound?
A5: this compound is primarily isolated from plants belonging to the Datura genus, specifically Datura stramonium . It has also been identified in Cyphomandra betacea (tree tomato) .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



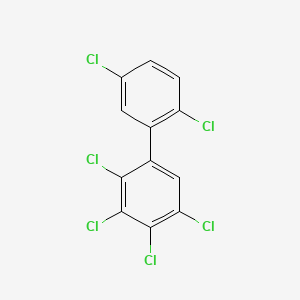

![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)
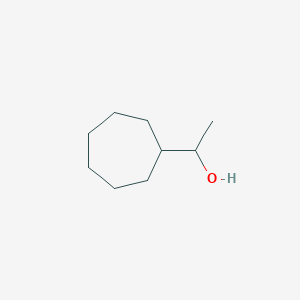
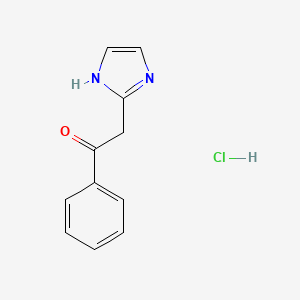
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)


